molecular formula C9H15ClN2O2 B2976778 (2,4-Dimethoxybenzyl)hydrazine hydrochloride CAS No. 462059-71-8

(2,4-Dimethoxybenzyl)hydrazine hydrochloride

Cat. No.: B2976778
CAS No.: 462059-71-8
M. Wt: 218.68
InChI Key: JCIAZIMKVLPKFW-UHFFFAOYSA-N
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Safety and Hazards

DMH is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethoxybenzyl)hydrazine hydrochloride typically involves a two-step process. In the first step, N’-(2,4-dimethoxybenzyl)acetohydrazide is reacted with hydrazine hydrate at 100°C for 30 hours . In the second step, the product is treated with hydrogen chloride in methanol to yield this compound .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment. The key is to maintain the reaction temperature and time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2,4-Dimethoxybenzyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazine derivatives.

Mechanism of Action

The mechanism of action of (2,4-Dimethoxybenzyl)hydrazine hydrochloride involves its interaction with molecular targets and pathways within biological systems. It can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

  • (4-Methoxybenzyl)hydrazine hydrochloride
  • Benzyl hydrazinecarboxylate
  • 1-Benzyl 2-(tert-butyl)hydrazine-1,2-dicarboxylate

Comparison: (2,4-Dimethoxybenzyl)hydrazine hydrochloride is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .

Properties

IUPAC Name

(2,4-dimethoxyphenyl)methylhydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.ClH/c1-12-8-4-3-7(6-11-10)9(5-8)13-2;/h3-5,11H,6,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIAZIMKVLPKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNN)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462059-71-8
Record name [(2,4-dimethoxyphenyl)methyl]hydrazine hydrochloride
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